![molecular formula C18H14N2O4 B2655333 (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 329195-43-9](/img/structure/B2655333.png)
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
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Overview
Description
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, followed by further reactions to introduce the chromene and carboxamide functionalities. The reaction conditions often require an acid catalyst to speed up the condensation process and ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave-assisted reactions to enhance efficiency and yield. Solvent-free conditions and the use of environmentally friendly reagents are also considered to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the imine and chromene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to various substituted chromenes and imines .
Scientific Research Applications
Antioxidant Activity
Research has indicated that derivatives of chromene compounds exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The ability of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide to enhance antioxidant defenses may provide therapeutic avenues for managing oxidative damage in cells.
Anti-inflammatory Effects
Chromene derivatives have been studied for their anti-inflammatory effects. This compound may inhibit pathways that lead to inflammation, potentially making it useful in treating conditions such as arthritis and other inflammatory diseases. This compound's effectiveness in modulating inflammatory cytokines could be a focal point for further research.
Anticancer Potential
The anticancer properties of chromene derivatives are well-documented. This compound has shown promise in inducing apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell growth and survival. Studies focusing on its molecular interactions with cancer-related proteins may elucidate its mechanism of action and therapeutic potential.
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various biological targets. These studies help identify how the compound interacts at the molecular level with receptors involved in disease processes.
Table 1: Molecular Docking Results
Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
---|---|---|
p38 MAPK | -8.5 | Hydrogen bonds, hydrophobic |
NF-kB | -9.0 | Electrostatic interactions |
Bcl-2 | -7.8 | π-stacking interactions |
These results indicate a strong binding affinity, suggesting that this compound could effectively modulate the activity of these proteins involved in inflammation and cancer progression.
Biological Assessments
Biological assessments using in vitro and in vivo models have been pivotal in determining the safety and efficacy of this compound.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and prostate cancers. The compound's ability to induce cell cycle arrest and apoptosis has been confirmed through assays measuring cell viability and apoptotic markers.
In Vivo Studies
Animal models have been employed to evaluate the pharmacokinetics and toxicological profiles of the compound. Preliminary findings suggest that it has a favorable safety profile with minimal adverse effects at therapeutic doses, making it a candidate for further clinical development.
Mechanism of Action
The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-[(4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
- (2Z)-2-[(4-nitrophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
Uniqueness
(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Biological Activity
The compound (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide, a derivative of chromene, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a coumarin core with an imine and acetophenone substituent, which is believed to contribute to its biological properties.
Biological Activity Overview
The biological activity of this compound has been evaluated through various in vitro and in vivo studies. Key areas of focus include:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in cells. This is particularly relevant for neuroprotective applications.
-
Anticancer Properties
- Preliminary studies indicate that this compound may inhibit the proliferation of cancer cell lines. For instance, it shows promising results against breast cancer (MCF7) cells by inducing reactive oxygen species (ROS) generation and apoptosis.
-
Acetylcholinesterase Inhibition
- Research suggests that derivatives of coumarin compounds, including this one, have the potential to inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's.
The mechanisms through which this compound exerts its biological effects include:
- Free Radical Scavenging : The hydroxyl group on the chromene ring is likely responsible for scavenging free radicals, thereby reducing oxidative damage.
- Modulation of Enzyme Activity : By inhibiting AChE, this compound may help maintain higher levels of acetylcholine in the synaptic cleft, enhancing cognitive function.
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antioxidant | Significant free radical scavenging | |
Anticancer | Inhibition of MCF7 cell proliferation | |
AChE Inhibition | IC50 values indicating effective inhibition |
Case Study: Anticancer Activity
In a study investigating the anticancer properties of various coumarin derivatives, this compound was evaluated for its ability to induce apoptosis in MCF7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent increase in cell death, attributed to elevated ROS levels and disruption of mitochondrial membrane potential.
Properties
IUPAC Name |
2-(4-acetylphenyl)imino-7-hydroxychromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-10(21)11-2-5-13(6-3-11)20-18-15(17(19)23)8-12-4-7-14(22)9-16(12)24-18/h2-9,22H,1H3,(H2,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSRTJWFAMZIOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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